molecular formula C15H14ClNO4S B2360591 3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid CAS No. 1214050-43-7

3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid

Cat. No.: B2360591
CAS No.: 1214050-43-7
M. Wt: 339.79
InChI Key: WXRDOYKQGTZUTF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid is an organic compound with the molecular formula C15H14ClNO4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid typically involves the reaction of 4-chlorobenzaldehyde with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include maintaining the temperature at around 0-5°C and using solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorosulfonylphenyl)propionic acid: Similar in structure but with a sulfonyl group instead of a sulfonamide group.

    4-Chlorobenzaldehyde: A precursor in the synthesis of the compound.

    Phenylsulfonyl chloride: Another precursor used in the synthesis.

Uniqueness

3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is responsible for its potential biological activities, differentiating it from other similar compounds .

Properties

IUPAC Name

2-(benzenesulfonamido)-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-12-8-6-11(7-9-12)10-14(15(18)19)17-22(20,21)13-4-2-1-3-5-13/h1-9,14,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRDOYKQGTZUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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